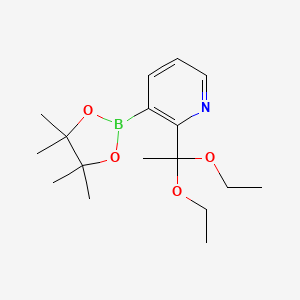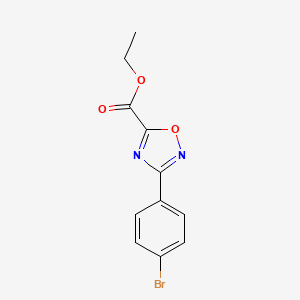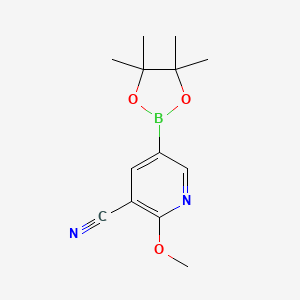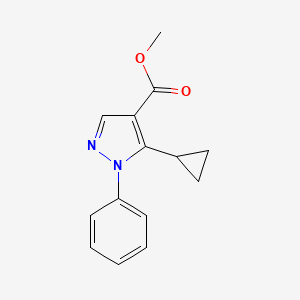
4-Methyl-3,5-dinitrobenzohydrazide
説明
4-Methyl-3,5-dinitrobenzohydrazide is a chemical compound with the molecular formula C8H8N4O5 . It has a molecular weight of 240.18 and is typically found in a powder form . The compound is stored at room temperature .
Molecular Structure Analysis
The InChI code for 4-Methyl-3,5-dinitrobenzohydrazide is 1S/C8H8N4O5/c1-4-6(11(14)15)2-5(8(13)10-9)3-7(4)12(16)17/h2-3H,9H2,1H3,(H,10,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Methyl-3,5-dinitrobenzohydrazide is a powder that is stored at room temperature .科学的研究の応用
Chemical Synthesis and Pharmacology
4-Methyl-3,5-dinitrobenzohydrazide has been used in the synthesis of various chemical compounds. For example, it has been utilized in creating triazoles, which exhibited psychotropic effects in central nervous system (CNS) observations, showing potential as psychotropic drugs (Agarwal, Pande, Saxena, & Chowdhury, 1988).
Host-Guest Chemistry
In host-guest chemistry, 4-Methyl-3,5-dinitrobenzoic acid functions as a host accommodating guest molecules in cavities created through hydrogen bonding. It has been observed to encapsulate different molecules, highlighting its potential in the development of molecular recognition systems and complex formation (Pedireddi, Jones, Chorlton, & Docherty, 1998).
Identification of Amines
The compound has been used for the identification of amines. By condensing 4-Methyl-3,5-dinitrobenzazide with various amines, crystalline ureas were produced, showcasing its utility in chemical analysis (Sah, 1939).
Antimicrobial Agents
4-Methyl-3,5-dinitrobenzohydrazide derivatives have shown significant antimicrobial activities. A study demonstrated their effectiveness against Mycobacterium tuberculosis and other nontuberculous mycobacteria, suggesting their potential as antimycobacterial agents (Klimešová, Kočí, Waisser, & Kaustová, 2002).
Photodecomposition Studies
The compound has been involved in photodecomposition studies. For instance, research on 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones indicated that photolysis led to the formation of respective carbodiimides, providing insights into photostable end products for industrial and medicinal applications (Alawode, Robinson, & Rayat, 2011).
Coordination Polymers
3,5-Dinitro-4-methylbenzoic acid and its derivatives have been used in creating coordination polymers. These polymers exhibit properties like forming host structures through hydrogen bonds and accommodating different guest species, which are essential in materials science (Varughese & Pedireddi, 2005).
Thermal Decomposition
The thermal decomposition of 4-Methyl-3,5-dinitrobenzoic acid has been a subject of study, providing valuable data for understanding its stability and reaction kinetics, crucial for various industrial applications (Sanchirico, 2015).
Safety And Hazards
特性
IUPAC Name |
4-methyl-3,5-dinitrobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O5/c1-4-6(11(14)15)2-5(8(13)10-9)3-7(4)12(16)17/h2-3H,9H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMPIZLTPQRBIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3,5-dinitrobenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















